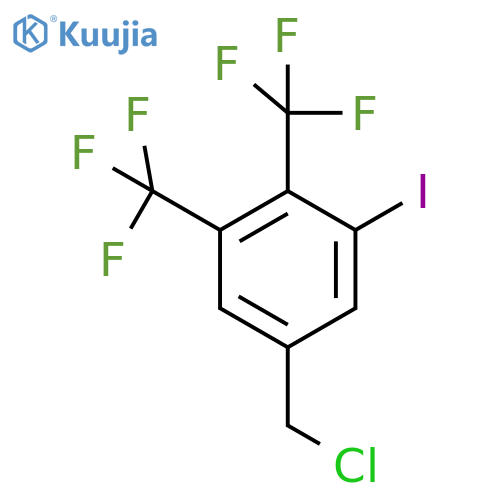

Cas no 1805440-82-7 (3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)

1805440-82-7 structure

商品名:3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride

CAS番号:1805440-82-7

MF:C9H4ClF6I

メガワット:388.47595500946

CID:4964713

3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride

-

- インチ: 1S/C9H4ClF6I/c10-3-4-1-5(8(11,12)13)7(6(17)2-4)9(14,15)16/h1-2H,3H2

- InChIKey: NKRVFHHCGNGGAK-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(CCl)=CC(C(F)(F)F)=C1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 387.89504 g/mol

- どういたいしつりょう: 387.89504 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 0

- ぶんしりょう: 388.47

3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013034077-1g |

3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride |

1805440-82-7 | 97% | 1g |

1,564.50 USD | 2021-06-22 |

3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1805440-82-7 (3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride) 関連製品

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬